Clomifene-d5 (hydrochloride) Clomifene-d5 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672298
InChI: InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;/i6D,9D,10D,13D,14D;
SMILES:
Molecular Formula: C26H29Cl2NO
Molecular Weight: 447.4 g/mol

Clomifene-d5 (hydrochloride)

CAS No.:

Cat. No.: VC16672298

Molecular Formula: C26H29Cl2NO

Molecular Weight: 447.4 g/mol

* For research use only. Not for human or veterinary use.

Clomifene-d5 (hydrochloride) -

Specification

Molecular Formula C26H29Cl2NO
Molecular Weight 447.4 g/mol
IUPAC Name 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride
Standard InChI InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;/i6D,9D,10D,13D,14D;
Standard InChI Key KKBZGZWPJGOGJF-FKBJCHEPSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Isotopic Labeling

Clomifene-d5 hydrochloride (CAS No. 1346606-66-3) is a deuterated derivative of clomifene hydrochloride, with the molecular formula C₂₆H₂₄D₅Cl₂NO and a molecular weight of 447.45 g/mol . The deuterium atoms are incorporated at the 2, 3, 4, 5, and 6 positions of the phenyl ring, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data . This isotopic enrichment (99.2%) minimizes metabolic degradation at the labeled sites, enhancing the compound’s utility in tracer studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₄D₅Cl₂NO
Molecular Weight447.45 g/mol
Purity (HPLC)98.53%
Isotopic Enrichment99.2%
Storage Conditions-20°C (sealed, dry)

Synthesis and Analytical Characterization

Synthetic Pathway

Pharmacological Profile

Mechanism of Action

Like non-deuterated clomifene, clomifene-d5 hydrochloride acts as a SERM, antagonizing estrogen receptors in the hypothalamus. This blockade increases gonadotropin-releasing hormone (GnRH) secretion, stimulating follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release to induce ovulation .

Metabolic Stability

Deuterium labeling at the phenyl ring reduces first-pass metabolism by cytochrome P450 enzymes, particularly CYP2D6, extending the compound’s half-life in preclinical models . This property facilitates prolonged exposure studies in metabolic research.

Table 2: Comparative Pharmacokinetics*

ParameterClomifeneClomifene-d5
Half-life (t₁/₂)4–7 days6–9 days
Bioavailability>90%Similar
Primary MetabolismCYP2D6CYP2D6 (slower)
*Data inferred from non-deuterated clomifene and deuterated analog studies .

Research Applications

Isotopic Tracer Studies

Clomifene-d5 hydrochloride is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify clomifene and its metabolites (e.g., 4-hydroxyclomiphene) in biological matrices . Its deuterium labeling eliminates interference from endogenous compounds, improving assay sensitivity .

Metabolic Pathway Elucidation

Studies utilizing clomifene-d5 hydrochloride have delineated the enterohepatic recirculation of clomifene, explaining its prolonged elimination half-life . Deuterium labeling allows researchers to track specific metabolic transformations without isotopic scrambling .

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